6-Amino-2-fluoro-3-methylbenzenethiol
Description
Properties
CAS No. |
131105-94-7 |
|---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H8FNS/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
QWCVUMGIOTZVBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)N)S)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S)F |
Synonyms |
Benzenethiol, 6-amino-2-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-amino-2-fluoro-3-methylbenzenethiol are best contextualized by comparing it to three categories of analogs: benzothiazole derivatives, substituted benzoic acids/nitriles, and halogenated aromatic amines. Key differences in substituents, electronic effects, and applications are highlighted below.
Benzothiazole Derivatives
Benzothiazoles, such as those in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), share a sulfur-containing heterocyclic core but differ in substituent placement and functional groups.
- Electronic Effects: The trifluoromethyl (-CF₃) group in ’s compounds introduces strong electron-withdrawing effects, enhancing receptor binding in pharmaceuticals.
- Biological Activity: Benzothiazoles with 6-fluoro substituents (e.g., 7-chloro-6-fluoro-2-(5-aminooxazol)benzo[1,3]thiazoles) exhibit antimicrobial and anticonvulsant properties, as noted in . The thiol group in the target compound may confer antioxidant activity, a property less common in acetamide-substituted benzothiazoles .
Substituted Benzoic Acids and Nitriles
and list analogs like 6-amino-3-fluoro-2-methylbenzoic acid (CAS: 637347-84-3) and 6-amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4).
- Functional Group Impact: Thiol (-SH) vs. Carboxylic Acid (-COOH): The thiol group in the target compound increases nucleophilicity, enabling metal chelation (e.g., in radiopharmaceuticals), whereas carboxylic acids are more polar and acidic, favoring salt formation and solubility . Nitrile (-CN) vs. Methyl (-CH₃): Nitriles (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) introduce strong electron-withdrawing effects, reducing aromatic ring electron density compared to the electron-donating methyl group. This impacts reactivity in cross-coupling reactions .
Halogenated Aromatic Amines
Halogenated analogs like 6-amino-2-fluoro-3-iodobenzonitrile (CAS: 1000577-82-1; InChIKey: NXYRGTVCZLTGEZ-UHFFFAOYSA-N) and 6-amino-3-bromo-2-methylpyridine () demonstrate how halogen size and position influence properties.
- Halogen Effects: Fluorine vs. Iodine/Bromine: Fluorine’s small size and high electronegativity enhance metabolic stability, whereas bulkier halogens like iodine (e.g., 6-amino-2-fluoro-3-iodophenol) improve radiolabeling efficiency in imaging agents . Pyridine vs. Benzene Core: Pyridine derivatives (e.g., 6-amino-3-bromo-2-methylpyridine) exhibit basicity due to the nitrogen heteroatom, unlike the neutral benzene core of the target compound. This alters solubility and interaction with biological targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₇H₈FNS | 157.21 | -SH, -NH₂, -F, -CH₃ | Drug conjugation, antioxidants |
| 6-Amino-3-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | 185.15 | -COOH, -NH₂, -F, -CH₃ | Pharmaceutical intermediates |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | C₁₆H₁₂F₃N₂O₂S | 368.34 | -CF₃, -CONH-, phenyl | Anticancer agents |
| 6-Amino-3-bromo-2-fluorobenzonitrile | C₇H₄N₂FBr | 215.02 | -CN, -NH₂, -F, -Br | Suzuki coupling precursors |
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